![molecular formula C14H22N2O2S B2488907 Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- CAS No. 203663-01-8](/img/structure/B2488907.png)
Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methanesulfonamide derivatives often involves complex organic reactions. For instance, one study discusses the high-yield synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, showcasing the compound's chemical versatility and the intricate steps required for its synthesis (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of Methanesulfonamide derivatives is crucial for understanding their biological and chemical behavior. For example, in the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, the conformation of the N—H bond is anti to the meta-methyl group, indicating how the spatial arrangement of atoms affects its potential interactions and biological activity (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles, demonstrating the compound's ability to participate in complex organic reactions (Sakamoto*, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Physical Properties Analysis
The physical properties of Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies such as those on N-(3,4-Dimethylphenyl)methanesulfonamide provide insights into the compound's structural characteristics and how they influence its physical properties (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the applications of Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. For example, the study on the synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents reveals how modifications to the Methanesulfonamide structure can lead to significant biological activities (Connors, Dennis, Gill, & Terrar, 1991).
Applications De Recherche Scientifique
Structural Studies
Methanesulfonamide derivatives have been explored for their structural properties. For instance, Dey et al. (2015) studied nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, analyzing their crystal structures and intermolecular interactions using X-ray powder diffraction and Hirshfeld surface analyses (Dey et al., 2015).
Molecular Conformation
Gowda et al. (2007) discussed the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, focusing on its molecular conformation, which is critical in determining its biological activity. They noted that the amide H atoms lie on one side of the benzene ring, suggesting its availability to a receptor molecule during biological interactions (Gowda, Foro, & Fuess, 2007).
Antibacterial Activity
Özdemir et al. (2009) synthesized new sulfonamide derivatives, including methanesulfonicacid hydrazide, and evaluated their antibacterial activities against various bacteria, demonstrating the potential of these compounds in antibacterial applications (Özdemir et al., 2009).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of methanesulfonamide derivatives. For example, Sakamoto et al. (1988) discussed the one-step synthesis of 1-methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides, highlighting the chemical versatility of these compounds (Sakamoto et al., 1988).
Chemoselective Reagents
Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents, demonstrating their utility in organic synthesis (Kondo et al., 2000).
Computational Studies
Computational studies like those by Karabacak et al. (2010) have used Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives, contributing to a deeper understanding of their molecular properties (Karabacak, Cinar, & Kurt, 2010).
Safety And Hazards
Methanesulfonamide is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-19(17,18)15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHKURTSWYRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
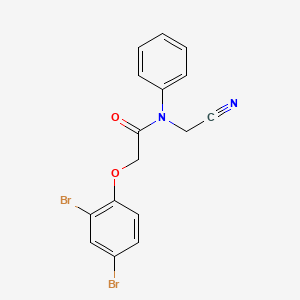
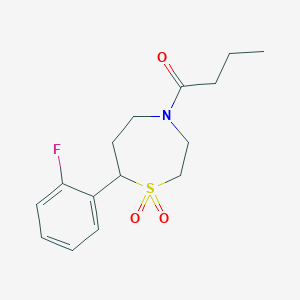
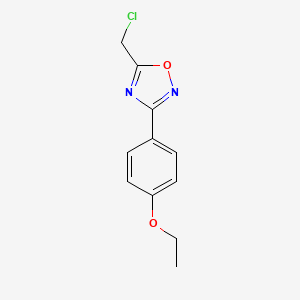
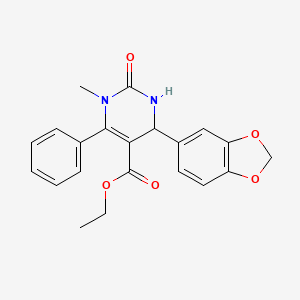
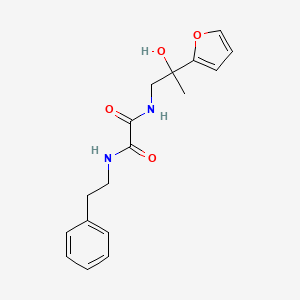
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
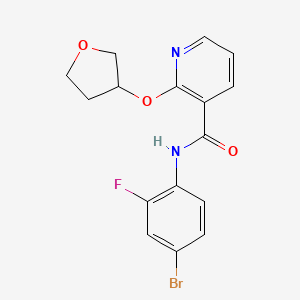
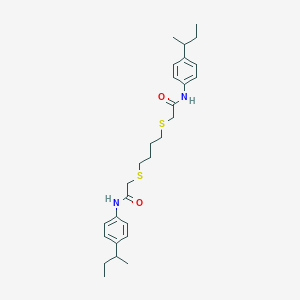
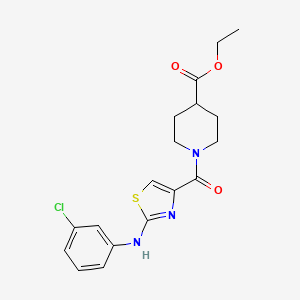
![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)